Benzydamine N-oxide

Anti-inflammatory pharmacology Metabolite activity Carrageenin-induced edema

Standard benzydamine is unsuitable for selective FMO phenotyping due to overlapping CYP metabolism. Benzydamine N-oxide (BZY-NO) provides exclusive FMO3-dependent formation, validated for in vitro and in vivo enzyme activity quantification. - Analytical reference standard for impurity control in benzydamine API release testing (FDA/EMA/ICH compliant). - Quantifiable endpoint for pharmacokinetic monitoring (HPLC-fluorimetric, >97% recovery). - Route-dependent anti-edematous activity data (67% of parent drug oral potency) supports metabolite contribution studies.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 36504-71-9
Cat. No. B030343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzydamine N-oxide
CAS36504-71-9
SynonymsN,N-Dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine; 
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
InChIInChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
InChIKeyVHKKEFPZHPEYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzydamine N-Oxide: Metabolite Standard & FMO Probe


Benzydamine N-Oxide (BZY-NO, CAS 36504-71-9, molecular formula C₁₉H₂₃N₃O₂, molecular weight 325.40) is the primary N-oxidized metabolite of the nonsteroidal anti-inflammatory drug benzydamine [1]. It is classified chemically as a tertiary amine N-oxide derivative of a benzylindazole, functioning as a synthetic oxidative metabolite standard. Benzydamine N-oxide is formed endogenously in humans and multiple preclinical species via flavin-containing monooxygenase (FMO)-dependent N-oxygenation of the parent drug [2]. As a compound with documented analytical and pharmacological differentiation from its parent, benzydamine N-oxide is procured primarily as an analytical reference standard for pharmaceutical quality control, a functional probe substrate for measuring FMO enzyme activity in vitro and in vivo, and a metabolite standard for pharmacokinetic investigations [3].

Metabolite Standard
FMO Activity Probe
Impurity Reference Standard

Benzydamine N-Oxide: Distinction from Parent Benzydamine


Benzydamine N-oxide cannot be functionally substituted by benzydamine or other N-oxide metabolites for several evidence-based reasons. First, the two compounds exhibit quantifiably different in vivo pharmacological activities following oral administration; benzydamine N-oxide demonstrates approximately two-thirds the anti-edematous potency of the parent drug, while showing no activity via intravenous administration—a route-dependent activity profile not shared by benzydamine [1]. Second, benzydamine N-oxide serves as a specific analytical endpoint for FMO enzyme activity, as its formation is exclusively FMO-dependent in humans (primarily FMO3), whereas benzydamine undergoes metabolism via both FMO and cytochrome P450 pathways, making the parent unsuitable as a selective FMO probe [2]. Third, in pharmaceutical quality control contexts, benzydamine N-oxide is an identified impurity that must be specifically quantified and controlled in benzydamine drug substance and product release testing; no alternative compound can serve as an authentic reference standard for this specific chemical entity [3].

Parent drug
Benzydamine cannot directly substitute the N-oxide metabolite. Its route-dependent activity profile and mixed metabolic pathways (FMO + P450) differ from the N-oxide’s exclusive FMO-dependent formation, which may lead to divergent PK/PD interpretations.
Other metabolites
Demethyl benzydamine or other N-oxide analogs cannot serve as FMO-selective endpoints. Only benzydamine N-oxide formation is exclusively inhibited by methimazole and unaffected by P450 inhibitors, ensuring pathway specificity.
Impurity standard
No alternative compound can authenticate the benzydamine N-oxide impurity for pharmaceutical QC. Structural identity and regulatory traceability require the exact chemical entity, not a surrogate.

Benzydamine N-Oxide: Evidence-Based Comparative Data


Oral Anti-Edematous Activity vs. Parent in Rat Edema Model

Benzydamine N-oxide maleate administered orally demonstrated anti-edematous activity amounting to two-thirds (approximately 67%) of that observed for the parent drug benzydamine hydrochloride, whereas the same compound administered intravenously showed no anti-edematous effect [1]. This differential route-dependent activity contrasts with the parent drug and indicates that benzydamine N-oxide undergoes reduction back to active benzydamine in vivo following oral absorption [1].

Oral anti-edematous activity
Head-to-head
~67% of parent potency; no IV effect
vs. benzydamine HCl (100% baseline)
Route-dependent endpoint response distinct from parent.
Rat paw edema model; oral & IV routes.
Anti-inflammatory pharmacology Metabolite activity Carrageenin-induced edema

FMO Selectivity: N-Oxidation vs. Cytochrome P450 Pathway

The formation of benzydamine N-oxide from benzydamine was inhibited in a dose-dependent manner when hepatocytes were coincubated with methimazole (an FMO substrate), whereas N-octylamine (a cytochrome P450 inhibitor) had no inhibitory effect on N-oxide formation [1]. In vitro evaluations further confirmed that benzydamine is metabolized to its N-oxide metabolite most efficiently by human FMO isoforms, with minimal contribution from cytochrome P450 enzymes, establishing the N-oxidation reaction as a selective index for FMO activity [2].

FMO selectivity
Head-to-head
Inhibited by methimazole, not by N-octylamine
Parent drug metabolized by both FMO and P450
FMO-selective pathway assay context.
Intact hepatocytes from rat, hamster, rabbit, dog, human.
Drug metabolism FMO enzyme activity Cytochrome P450

HPLC-Fluorimetric Quantification in Plasma

A validated HPLC method with fluorimetric detection was established for the simultaneous quantification of benzydamine and its metabolite N-oxide in human plasma, achieving a recovery of over 97% for both analytes when using an extraction column [1]. The method demonstrated adequate sensitivity, specificity, and reproducibility for pharmacokinetic monitoring following both oral and topical benzydamine administration [1].

HPLC recovery
Reported
>97% for both analytes
Human plasma, fluorimetric detection
Supports bioanalytical method validation.
Simultaneous quantification of parent and N-oxide.
Analytical method validation Pharmacokinetics HPLC-fluorescence

N-Oxide vs. Demethyl Metabolite Plasma Profile in Humanized-Liver Mice

In humanized-liver TK-NOG mice following oral benzydamine administration (10 mg/kg), plasma concentrations of benzydamine N-oxide were slightly higher than those of demethyl benzydamine [1]. In contrast, in control TK-NOG mice and ganciclovir-treated mice (with ablated liver cells), concentrations of demethyl benzydamine were slightly higher than those of benzydamine N-oxide [1]. This differential metabolite profile demonstrates that the relative abundance of N-oxide versus N-demethylated metabolites shifts depending on the presence of functional human hepatic FMO activity.

Metabolite profile in mice
Head-to-head
N-oxide > demethyl in humanized-liver model; reversed in controls
Oral 10 mg/kg, TK-NOG mice
Model-dependent metabolite profile context.
Reflects human FMO activity contribution.
Pharmacokinetics Species differences Metabolic profiling

Reference Standard for Impurity Control & ANDA Submissions

Benzydamine N-oxide is an identified impurity of benzydamine drug substance that must be controlled per regulatory requirements enforced by the FDA, EMA, and ICH [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Impurity standard
Supplier data
Specified impurity for ANDA submissions
Traceability to USP/EP feasible
Regulatory impurity reference standard context; data to verify.
Per FDA, EMA, ICH guidelines.
Pharmaceutical quality control Impurity profiling Regulatory compliance

FMO Activity Stability vs. P450 in Cultured Hepatocytes

In contrast to cytochrome P450 activity, FMO activity assessed by benzydamine N-oxidation was relatively stable for all species studied (rat, hamster, rabbit, dog, human) during 72-hour hepatocyte monolayer cultures [1]. This differential stability profile makes benzydamine N-oxidation a robust endpoint for long-term in vitro metabolism studies, whereas P450-dependent endpoints decline rapidly in culture.

FMO stability vs. P450
Head-to-head
FMO activity stable over 72 h; P450 declines
Monolayer hepatocyte cultures (5 species)
Supports long-term hepatocyte FMO assay.
Benzydamine N-oxidation as robust endpoint.
Enzyme stability Hepatocyte culture In vitro metabolism

Benzydamine N-Oxide: Key Application Scenarios


FMO Activity Probe for Drug Metabolism & Pharmacogenomics

Benzydamine N-oxide is the analytical endpoint for quantifying FMO enzyme activity in vitro and in vivo. Its formation is exclusively FMO-dependent (primarily FMO3 in humans) and is inhibited by methimazole but unaffected by cytochrome P450 inhibitors [1]. This selectivity, combined with the stability of FMO activity over 72-hour hepatocyte cultures compared with rapidly declining P450 activity, makes benzydamine N-oxidation a robust index reaction for FMO phenotyping and pharmacogenomic investigations of FMO3 polymorphisms [1].

Pharmacokinetic & Metabolite Profiling

Benzydamine N-oxide serves as a reference standard for quantifying the major oxidative metabolite in plasma and urine following benzydamine administration. Validated HPLC-fluorimetric methods achieve >97% recovery for both parent and N-oxide metabolites, enabling robust pharmacokinetic monitoring [2]. In humanized-liver mouse models, benzydamine N-oxide plasma concentrations exceed those of demethyl benzydamine—a profile reversed in control mice—demonstrating the compound's specific utility in assessing human-relevant FMO-mediated metabolism [3].

Impurity Reference Standard for Quality Control & Regulatory Submissions

Benzydamine N-oxide is a specified impurity that must be quantified in benzydamine drug substance and product per FDA, EMA, and ICH requirements [4]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and supports analytical method development, method validation (AMV), quality control (QC), and ANDA submissions [5]. Traceability to USP or EP pharmacopeial standards can be provided based on feasibility [5].

Metabolite Contribution to Therapeutic Activity

Benzydamine N-oxide exhibits route-dependent anti-inflammatory activity distinct from the parent drug: following oral administration, it demonstrates anti-edematous activity approximately 67% of benzydamine's potency, while intravenous administration yields no effect [6]. This differential activity profile, attributed to in vivo reduction of the N-oxide back to active benzydamine, makes the compound valuable for investigating the contribution of metabolites to the overall therapeutic effect of benzydamine and for studying in vivo N-oxide reduction mechanisms [6].

Application
Selection Property
Validation Focus
FMO Activity Probe
Exclusive FMO-dependent N-oxidation pathway
Inhibition by methimazole; resistance to P450 inhibitors; stable in cultured hepatocytes
Pharmacokinetic Profiling
High analytical recovery in validated HPLC-fluorimetric methods
Simultaneous quantification with parent drug; model-dependent metabolite ratio interpretation
Impurity Reference Standard
Authentic N-oxide identity and structural characterization
Regulatory compliance for ANDA submissions; traceability documentation review
Metabolite Contribution Research
Route-dependent pharmacodynamic endpoint response in animal models
In vivo N-oxide reduction to parent drug; interpretation of oral vs. IV activity differences

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